N-(2-ethylhexyl)-2-phenoxypropanamide

Description

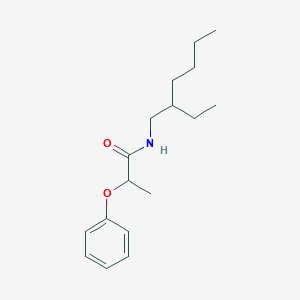

N-(2-ethylhexyl)-2-phenoxypropanamide is a synthetic amide derivative characterized by a branched 2-ethylhexyl group attached to the amide nitrogen and a phenoxy moiety at the propanamide backbone.

Properties

Molecular Formula |

C17H27NO2 |

|---|---|

Molecular Weight |

277.4 g/mol |

IUPAC Name |

N-(2-ethylhexyl)-2-phenoxypropanamide |

InChI |

InChI=1S/C17H27NO2/c1-4-6-10-15(5-2)13-18-17(19)14(3)20-16-11-8-7-9-12-16/h7-9,11-12,14-15H,4-6,10,13H2,1-3H3,(H,18,19) |

InChI Key |

SAZYCQHKLUDYGT-UHFFFAOYSA-N |

SMILES |

CCCCC(CC)CNC(=O)C(C)OC1=CC=CC=C1 |

Canonical SMILES |

CCCCC(CC)CNC(=O)C(C)OC1=CC=CC=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Variations

The following compounds share structural motifs with N-(2-ethylhexyl)-2-phenoxypropanamide, enabling comparative insights:

N-(2-ethoxyphenyl)-2-phenoxypropanamide (CAS 349579-61-9)

- Structure : Features an ethoxyphenyl group instead of ethylhexyl.

- Key Differences: The ethoxyphenyl group introduces an ether oxygen, enhancing polarity compared to the aliphatic ethylhexyl chain. Molecular weight (285.34 g/mol) is lower than this compound (estimated ~325 g/mol), impacting solubility and diffusion kinetics.

- Applications: Likely prioritized for aromatic interactions in drug design due to the phenoxy-ethoxyphenyl synergy .

2-Amino-N-cyclohexyl-N-ethyl-2-methylpropanamide hydrochloride (CAS 1220031-49-1)

- Structure: Contains a cyclohexyl group, ethyl chain, and amino substituent.

- Key Differences: The amino group and hydrochloride salt increase hydrophilicity (logP reduced by ~2–3 units compared to ethylhexyl derivatives).

- Applications : Suited for hydrophilic environments, such as aqueous formulations or ionic interactions in APIs .

N-(2-Hydroxyethyl)-2,2-dimethylpropanamide (CAS 36556-72-6)

- Structure : Hydroxyethyl and dimethyl groups dominate.

- Key Differences: The hydroxyethyl group significantly enhances water solubility, contrasting with the hydrophobic ethylhexyl chain.

- Applications : Likely used in cosmetics or hydrophilic drug delivery systems .

Bis(2-ethylhexyl) phthalate (BEHP)

- Structure : Phthalate ester with two ethylhexyl chains.

- Key Differences: BEHP is a non-amide plasticizer, but the shared ethylhexyl group highlights its role in enhancing polymer flexibility via lipophilic interactions. Higher molecular weight (390.56 g/mol) and logP (~8.5) compared to this compound.

- Applications : Ubiquitous in plastics, suggesting ethylhexyl’s utility in materials science .

Physicochemical Properties Comparison

*Estimated based on structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.